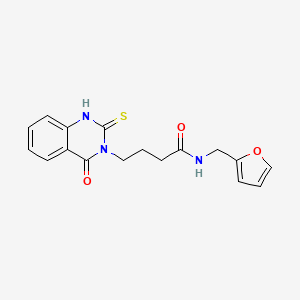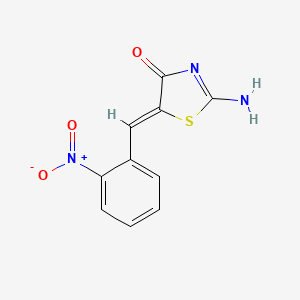
5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione is a chemical compound that has attracted considerable attention in the scientific community due to its potential applications in various fields. This compound is also known as amantadine, and it has been studied extensively for its antiviral, antiparkinsonian, and anti-inflammatory properties.
作用机制
The mechanism of action of 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione varies depending on its application. In the case of antiviral activity, this compound inhibits the replication of influenza A virus by blocking the M2 ion channel, which is essential for the viral uncoating process. In the case of antiparkinsonian activity, 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione acts as a dopamine agonist, which helps to alleviate the symptoms of Parkinson's disease. Finally, in the case of anti-inflammatory activity, this compound inhibits the production of inflammatory cytokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione vary depending on its application. In the case of antiviral activity, this compound inhibits the replication of influenza A virus, which helps to prevent the spread of the virus. In the case of antiparkinsonian activity, 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione helps to alleviate the symptoms of Parkinson's disease by acting as a dopamine agonist. Finally, in the case of anti-inflammatory activity, this compound helps to reduce inflammation by inhibiting the production of inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione in lab experiments are its diverse applications and well-established synthesis method. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments are its potential toxicity and the need for careful handling. Furthermore, the purity of the product can be challenging to achieve, which can affect the reproducibility of the results.
未来方向
The future directions for 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione research are vast and diverse. One potential direction is the development of new antiviral drugs based on the structure of this compound. Additionally, further research is needed to explore the potential applications of 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione in the treatment of other diseases such as Alzheimer's disease or multiple sclerosis. Finally, the development of new synthesis methods for this compound could lead to improved purity and reproducibility of the results.
In conclusion, 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione is a chemical compound with diverse applications and potential for future research. Its antiviral, antiparkinsonian, and anti-inflammatory properties have been extensively studied, and its mechanism of action is well understood. While there are limitations to using this compound in lab experiments, its advantages make it a promising candidate for further research and development.
合成方法
The synthesis of 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione involves the reaction of 2-adamantanamine with carbon disulfide and methyl iodide. This reaction yields the desired product, which can be further purified using various techniques such as recrystallization or chromatography. The purity of the product can be determined using spectroscopic methods such as NMR or IR.
科学研究应用
The scientific research application of 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione is vast and diverse. This compound has been studied for its antiviral properties, particularly against influenza A virus. It has been shown to inhibit the replication of the virus by interfering with the viral uncoating process. Additionally, 5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione has been studied for its antiparkinsonian properties. It acts as a dopamine agonist, which helps to alleviate the symptoms of Parkinson's disease. Furthermore, this compound has been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
5-(2-adamantyl)-1-methyl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3S/c1-16-8-17(7-15-14(16)18)13-11-3-9-2-10(5-11)6-12(13)4-9/h9-13H,2-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJRFVNVNMUMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(CNC1=S)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1,3,5-triazinane-2-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide](/img/structure/B5803247.png)
![N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5803253.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5803259.png)


![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5803288.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5803299.png)
![ethyl 4-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5803309.png)


